Methyl thiocyanate

Description

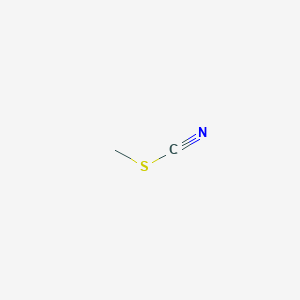

Structure

3D Structure

Properties

IUPAC Name |

methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3NS/c1-4-2-3/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHVQEYOFIYNJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NS | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060304 | |

| Record name | Methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl thiocyanate is a colorless liquid and an odor of onions. Used as an agricultural insecticide, a fumigant and as a research chemical. No evidence of commercial production in the U.S. (EPA, 1998), Colorless liquid with an odor of onions; [Merck Index] Colorless or pale yellow liquid; [MSDSonline] | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

266 to 271 °F at 760 mmHg (EPA, 1998), 130-133 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; MISCIBLE WITH ALC, ETHER, Soluble in carbon tetrachloride. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.068 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.068 g/cu cm at 25 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 70.88 °F (EPA, 1998), 12.1 [mmHg], 12.1 mm Hg at 25 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6148 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

556-64-9 | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl thiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl thiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL THIOCYANATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl thiocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Thiocyanic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55I23VY6IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-60 °F (EPA, 1998), -51 °C | |

| Record name | METHYL THIOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5072 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL THIOCYANATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5691 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl Thiocyanate: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl thiocyanate (B1210189) (CH₃SCN), a volatile organosulfur compound, serves as a versatile reagent in chemical synthesis and has garnered attention for its biological activity. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary metabolic pathway and mechanism of toxicity. The information presented is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction

Methyl thiocyanate, systematically named thiocyanic acid, methyl ester, is the simplest of the organic thiocyanates. It is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its utility spans various applications, including as a fumigant and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3] The biological activity of this compound is intrinsically linked to its metabolism, which can lead to the release of cyanide, a potent inhibitor of cellular respiration.[4] Understanding the properties and reactivity of this compound is crucial for its safe handling and effective application in scientific research and industrial processes.

Properties of this compound

The physicochemical properties of this compound are summarized in the tables below, providing essential data for its handling, storage, and application.

General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 556-64-9 | [1] |

| Molecular Formula | C₂H₃NS | [1] |

| Molecular Weight | 73.12 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pungent, onion-like | [2][3] |

| Density | 1.052 - 1.074 g/cm³ at 25 °C | [5] |

| Melting Point | -51 °C | [5] |

| Boiling Point | 131 - 133 °C at 760 mmHg | [3][5] |

| Vapor Pressure | 12.1 mmHg at 25 °C | [6] |

| Flash Point | 38.33 - 43.3 °C (closed cup) | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform. | [1] |

| Refractive Index (n20/D) | 1.469 |

Chemical and Safety Properties

| Property | Value | Reference(s) |

| SMILES | CSC#N | |

| InChI Key | VYHVQEYOFIYNJP-UHFFFAOYSA-N | |

| Hazards | Flammable, Toxic | |

| Oral LD₅₀ (rat) | 60 mg/kg | [5] |

| Dermal LD₅₀ | Toxic in contact with skin | |

| Inhalation LC₅₀ | Toxic if inhaled |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a methylating agent with a thiocyanate salt. The following protocol is based on established chemical principles.

Materials:

-

Sodium thiocyanate (NaSCN)

-

Chloromethane (B1201357) (CH₃Cl) or Dimethyl sulfate (B86663) ((CH₃)₂SO₄)

-

Diethylene glycol

-

Anhydrous sodium sulfate

-

Reaction kettle with stirrer, gas inlet, and temperature control

-

Filtration apparatus

-

Distillation apparatus

Procedure:

-

Charge the reaction kettle with diethylene glycol.

-

Add solid sodium thiocyanate to the diethylene glycol with stirring.

-

Heat the mixture to 55-60 °C to facilitate the dissolution of sodium thiocyanate.

-

Once the sodium thiocyanate is completely dissolved, heat the solution to 85 °C.

-

Introduce chloromethane gas into the reaction mixture over 3-4 hours while maintaining the temperature at 85 °C and the pressure at 0.05-0.5 MPa.

-

After the reaction is complete, cool the mixture and filter to remove the sodium chloride byproduct.

-

Wash the filter cake with diethylene glycol.

-

Combine the filtrate and the washing solution and perform distillation.

-

Collect the this compound fraction, which will evaporate first due to its lower boiling point compared to diethylene glycol.

-

Dry the collected this compound over anhydrous sodium sulfate to obtain the final product.[7]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the analysis of this compound. Note that for quantitative analysis of its more common isomer, methyl isothiocyanate, headspace solid-phase microextraction (HS-SPME) is often employed.[8][9]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile organic compounds (e.g., DB-624)

-

Headspace autosampler (optional, for volatile samples)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or methanol). For trace analysis in complex matrices like water or soil, a headspace extraction technique may be necessary.[8][10]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum. The molecular ion (M⁺) will be observed at m/z 73.

Analysis of this compound by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for the structural characterization of this compound, particularly for identifying the characteristic nitrile (C≡N) stretching vibration.[11][12]

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample cell (e.g., liquid cell with CaF₂ windows)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., carbon tetrachloride, chloroform). The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Data Acquisition:

-

Acquire a background spectrum of the pure solvent in the sample cell.

-

Acquire the sample spectrum under the same conditions.

-

The final spectrum is obtained by subtracting the solvent spectrum from the sample spectrum.

-

-

Spectral Analysis: The characteristic absorption band for the nitrile (C≡N) stretch in this compound will appear in the region of 2150-2175 cm⁻¹. The exact position of this band can be influenced by the solvent.[11][12]

Biological Activity and Signaling Pathways

The primary mechanism of this compound's biological activity and toxicity is its metabolic conversion to cyanide.[4] This process is primarily mediated by glutathione (B108866) S-transferases (GSTs).[2]

Metabolic Pathway: Cyanide Release

The metabolic activation of this compound to cyanide is a critical pathway determining its toxicological profile.

This pathway illustrates the enzymatic conjugation of this compound with glutathione, catalyzed by glutathione S-transferases, leading to an unstable intermediate that subsequently releases hydrogen cyanide.[2][13]

Mechanism of Cyanide Toxicity

The cyanide released from the metabolism of this compound exerts its toxic effect by inhibiting cellular respiration.

Cyanide binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain.[4] This binding prevents the transfer of electrons to oxygen, the final electron acceptor, thereby halting aerobic respiration and the production of ATP.[4]

Conclusion

This compound is a compound of significant interest in both synthetic chemistry and toxicology. Its well-defined physical and chemical properties, coupled with established methods for its synthesis and analysis, make it an accessible tool for researchers. However, its potent biological activity, stemming from its metabolic conversion to cyanide, necessitates careful handling and a thorough understanding of its mechanism of action. This guide provides a foundational resource for professionals working with or investigating this compound, summarizing key data and experimental approaches to facilitate further research and development.

References

- 1. CAS 556-64-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 556-64-9 [chemicalbook.com]

- 4. toxno.com.au [toxno.com.au]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound, 556-64-9 [thegoodscentscompany.com]

- 7. CN104876842A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. Determination of methylisothiocyanate in soil and water by HS-SPME followed by GC-MS-MS with a triple quadrupole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

- 11. Experimental two-dimensional infrared spectra of this compound in water and organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Isothiocyanates as substrates for human glutathione transferases: structure-activity studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl Thiocyanate from Thiocyanate Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of methyl thiocyanate (B1210189) (CH₃SCN) from various thiocyanate salts. Methyl thiocyanate is a valuable building block in organic synthesis, serving as a precursor for pharmaceuticals and other specialty chemicals.[1][2] This document details the primary synthetic routes, presents quantitative data for process comparison, offers detailed experimental protocols, and visualizes key chemical pathways and workflows.

Introduction to this compound

This compound is the simplest organic thiocyanate, appearing as a colorless liquid with a characteristic onion-like odor.[1][3] It is produced through the methylation of thiocyanate salts and is an important precursor to its more widely used isomer, methyl isothiocyanate (CH₃NCS).[1][3] The compound's utility in chemical synthesis stems from the versatile reactivity of the thiocyanate group.

Primary Synthetic Routes

The most prevalent method for synthesizing this compound is the nucleophilic substitution reaction between an alkali metal thiocyanate salt and a methylating agent.[4][5] The reaction follows a standard Sₙ2 mechanism.

General Reaction Scheme: M-SCN + CH₃-X → CH₃-S-C≡N + M-X (Where M = Na, K; X = Halide, SO₄CH₃, etc.)

Reactants

-

Thiocyanate Salts: Sodium thiocyanate (NaSCN) and potassium thiocyanate (KSCN) are the most commonly used salts.[2][6] They are readily available and serve as the source of the nucleophilic thiocyanate anion.

-

Methylating Agents: A variety of methylating agents can be employed, with the choice often depending on reactivity, cost, and safety considerations. Common agents include:

-

Dimethyl Sulfate (B86663) ((CH₃)₂SO₄): A highly effective but toxic methylating agent.

-

Methyl Iodide (CH₃I): A reactive and common laboratory-scale reagent.[7]

-

Methyl Chloride (CH₃Cl): A gaseous reagent often used in industrial-scale synthesis under pressure.[8]

-

Reaction Conditions

-

Solvents: The choice of solvent is critical as it must dissolve the thiocyanate salt to make the anion available for reaction.[9] Polar aprotic solvents such as acetone (B3395972), acetonitrile, or dimethylformamide (DMF) are effective.[9] Alcohols like ethanol (B145695) are also frequently used, particularly for reactions with alkyl halides.[2][4] For industrial processes, higher-boiling point solvents like diethylene glycol can be advantageous.[8]

-

Temperature: Reaction temperatures can vary significantly depending on the reactivity of the chosen methylating agent and solvent. While higher temperatures can increase the reaction rate, they can also promote the formation of the undesired methyl isothiocyanate isomer.[9]

-

Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a solid salt and an organic solvent), a phase-transfer catalyst can significantly improve reaction rates.[10][11] Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336 facilitate the transfer of the thiocyanate anion from the solid or aqueous phase into the organic phase where the reaction occurs.[10]

The Ambident Nature of the Thiocyanate Anion

A key challenge in this synthesis is the formation of the isomeric byproduct, methyl isothiocyanate (CH₃-NCS).[4][9] This occurs because the thiocyanate ion (SCN⁻) is an ambident nucleophile, meaning it can attack the electrophilic methyl group from either the sulfur atom or the nitrogen atom.[5][9]

-

Attack via Sulfur (S-attack): Leads to the desired this compound (thermodynamic product).

-

Attack via Nitrogen (N-attack): Leads to methyl isothiocyanate (kinetic product).

Generally, S-attack is favored, but reaction conditions can influence the product ratio. SN1-type substrates and higher temperatures tend to increase the proportion of the isothiocyanate byproduct.[4][9]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthetic methods for alkyl thiocyanates, providing a basis for comparison.

| Thiocyanate Salt | Methylating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sodium Thiocyanate | Methyl Chloride | Diethylene Glycol | None | 85 | 3 - 4 | High | [8] |

| Sodium Thiocyanate | Isopropyl Bromide* | Ethanol | None | Reflux | N/A | N/A | [2][4] |

| Sodium Thiocyanate | 6-bromohexyl acetate | Toluene | TBAB | 50 | N/A | 82% | [10] |

| Sodium Thiocyanate | Alkyl Halide | Toluene | Aliquat 336 | 88 - 105 | N/A | 100% (conversion) | [10] |

Note: Isopropyl bromide is shown as an analogue to demonstrate a common laboratory procedure.

Detailed Experimental Protocols

Protocol 1: Synthesis using Sodium Thiocyanate and Methyl Chloride in Diethylene Glycol

This protocol is adapted from a patented industrial process.[8]

-

Preparation: Add a measured quantity of diethylene glycol to a pressure-rated reaction kettle.

-

Reactant Addition: While maintaining the kettle temperature at 55-60°C, add solid sodium thiocyanate.

-

Dissolution: After the addition is complete, heat the mixture to 85°C and hold for approximately 20-30 minutes, or until all the sodium thiocyanate has dissolved to form a homogeneous solution.

-

Reaction: Introduce gaseous methyl chloride into the reactor over 3-4 hours. Maintain the internal pressure at 0.05-0.5 MPa and the temperature at 85°C. As the reaction proceeds, sodium chloride will precipitate, and the solution will become turbid.

-

Work-up: After the reaction is complete, cool the mixture and filter to separate the filtrate from the solid sodium chloride (filter cake).

-

Purification: The filtrate, a mixture of diethylene glycol and this compound, is subjected to distillation. This compound is evaporated, collected, and subsequently dried with anhydrous sodium sulfate to yield the pure product. The residual diethylene glycol can be recycled.

Protocol 2: General Laboratory Synthesis using Potassium Thiocyanate and Methyl Iodide

This is a generalized protocol for a typical bench-scale synthesis.

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium thiocyanate (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF).

-

Reactant Addition: Slowly add methyl iodide (1.0 eq) to the stirred solution at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated potassium iodide.

-

Purification: Remove the solvent from the filtrate under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Visualizations

Reaction Pathways and Workflows

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Sodium thiocyanate - Wikipedia [en.wikipedia.org]

- 3. Showing Compound this compound (FDB013885) - FooDB [foodb.ca]

- 4. Organic thiocyanates - Wikipedia [en.wikipedia.org]

- 5. This compound | High-Purity | For Research Use [benchchem.com]

- 6. Potassium thiocyanate - Wikipedia [en.wikipedia.org]

- 7. 392. The kinetics of the reaction between methyl iodide and the thiocyanate ion in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. CN104876842A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 11. macmillan.princeton.edu [macmillan.princeton.edu]

An In-depth Technical Guide to Methyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, properties, and synthesis of methyl thiocyanate (B1210189). The information is intended for use by researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information about this compound.

Chemical Structure and Formula

Methyl thiocyanate is the simplest organic thiocyanate, characterized by a methyl group bonded to the sulfur atom of a thiocyanate group.[1] Its chemical formula is C₂H₃NS.[1][2]

The structure of this compound is represented by the formula CH₃SCN.[1] It is the methyl ester of thiocyanic acid.[3]

Synonyms: Methyl sulfocyanate, Methane (B114726), thiocyanato-, Methyl rhodanide.[2]

Physicochemical Properties

This compound is a colorless liquid with a characteristic onion-like odor.[1][3] It is slightly soluble in water but soluble in organic solvents like ethanol (B145695) and ether.[1][2][4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂H₃NS | [1][2][5] |

| Molecular Weight | 73.12 g/mol | [3][6] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Onion-like | [1][3] |

| Density | 1.074 g/cm³ | [1] |

| Melting Point | -51 °C (-60 °F; 222 K) | [1] |

| Boiling Point | 132 °C (270 °F; 405 K) at 101.3 kPa | [1] |

| Refractive Index | 1.4669 @ 25 °C/D | [3] |

| Solubility in water | Slightly soluble | [1][4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic data.

| Spectroscopic Technique | Data |

| Infrared (IR) Spectroscopy | The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups. The nitrile stretching mode is a key feature.[7][8][9] |

| Mass Spectrometry (MS) | The mass spectrum (Electron Ionization) of this compound is available and can be used for its identification.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H NMR and 13C NMR data are available for this compound.[11] |

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common laboratory-scale synthesis involves the methylation of a thiocyanate salt.[1]

Method 1: From Sodium Thiocyanate and a Methylating Agent

This method is based on the reaction of sodium thiocyanate with a methylating agent, such as methyl chloride, in a suitable solvent.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:

-

Add a specific quantity of diethylene glycol to a reaction kettle, followed by the addition of solid sodium thiocyanate. The temperature inside the kettle should be maintained at 55-60 °C.[12]

-

After the addition is complete, heat the mixture to ensure the complete dissolution of sodium thiocyanate in the diethylene glycol.[12]

-

Introduce methane chloride gas into the reaction kettle over a period of 3-4 hours, maintaining the pressure inside the kettle at 0.05-0.5 MPa and the temperature at 85 °C.[12]

-

Once the reaction is complete, filter the solution to separate the filtrate (a mixture of diethylene glycol and this compound) from the filter cake (sodium chloride).[12]

-

Wash the filter cake with diethylene glycol.[12]

-

Distill the combined washing solution and filtrate to evaporate the this compound.[12]

-

Dry the collected this compound using anhydrous sodium sulfate (B86663) to obtain the final product. The remaining residue is diethylene glycol, which can be recycled.[12]

Safety and Handling

This compound is a toxic and flammable liquid.[4][13] It is readily absorbed through the skin.[4]

Hazard Summary:

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[14] The oral LD₅₀ in rats is 60 mg/kg.[1]

-

Flammability: Flammable liquid and vapor.[14]

-

Reactivity: It can react violently with strong oxidizing agents, such as chlorates, nitrates, and peroxides.[4][13] Contact with strong acids can produce deadly toxic hydrogen cyanide gas.[4][13]

Handling Precautions:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[14]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[15][16]

-

Keep away from heat, sparks, and open flames.[14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15]

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[4]

-

Eye Contact: Flush eyes with lukewarm water for at least 15 minutes.[4]

-

Inhalation: Move the victim to fresh air. If not breathing, provide artificial respiration.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow of actions in case of exposure to this compound.

Caption: Logical flow of safety procedures upon exposure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 556-64-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. GSRS [precision.fda.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. This compound(556-64-9) IR Spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. Showing Compound this compound (FDB013885) - FooDB [foodb.ca]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. CN104876842A - Preparation method of this compound - Google Patents [patents.google.com]

- 13. This compound | 556-64-9 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. nj.gov [nj.gov]

- 16. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Boiling Point of Methyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of methyl thiocyanate (B1210189), with a primary focus on its boiling point. It includes a compilation of reported boiling point data, detailed experimental protocols for its determination, and visualizations of the experimental workflows.

Core Physical Properties of Methyl Thiocyanate

This compound (CH₃SCN) is a colorless liquid with an onion-like odor.[1][2] It is a volatile and flammable organic compound.[3][4][5]

Quantitative Data Summary

The boiling point of this compound has been reported in various sources. The table below summarizes these findings, primarily at standard atmospheric pressure.

| Boiling Point (°C) | Pressure (mmHg) | Reference(s) |

| 130.5 | 756 | [6] |

| 131 | 760 | [7][8][9] |

| 132 | 760 | [2] |

| 132-133 | 760 | [10] |

| 132.9 | 760 | [11] |

| 130-133 | 760 | [1][12] |

Experimental Protocols for Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[7] For a volatile organic compound like this compound, several standard laboratory methods are employed for accurate boiling point determination. The following protocols describe common techniques used to obtain the data presented above.

Distillation Method (ASTM D1078)

This method is suitable for determining the boiling range of volatile organic liquids and provides a boiling point value as the temperature at which the liquid-vapor equilibrium is established at a given pressure.[5][9][12][13]

Apparatus:

-

Distillation flask

-

Condenser

-

Adapter

-

Receiving graduate cylinder

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

Procedure:

-

A measured volume of this compound (typically 100 mL) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The apparatus is assembled as shown in the workflow diagram below. The thermometer bulb is positioned so that its top is level with the bottom of the side arm of the flask.

-

Cooling water is circulated through the condenser.

-

The flask is heated gently. The heating rate is adjusted so that the first drop of condensate falls from the condenser into the receiving cylinder at a specified rate (e.g., 4-5 mL per minute).

-

The temperature at which the first drop of distillate falls is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. The temperature that is maintained consistently during the distillation of the bulk of the liquid is recorded as the boiling point of the sample.

-

The barometric pressure is recorded at the time of the experiment to allow for corrections to the boiling point at standard pressure.

Thiele Tube Method (Capillary Method)

This micro-scale method is advantageous when only a small amount of the substance is available.[1][7][10][11]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

Procedure:

-

A small amount of this compound (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, ensuring the sample is immersed in the oil.

-

The side arm of the Thiele tube is heated gently and evenly. This design allows for the circulation of the heating oil.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Upon further heating, the vapor pressure of the this compound will increase, and a rapid and continuous stream of bubbles will emerge from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Ebulliometer Method

An ebulliometer is a specialized instrument designed for the precise measurement of boiling points.[8][14][15] It is particularly useful for determining the alcohol content of solutions but can be used for pure substances as well.

Apparatus:

-

Ebulliometer (e.g., Świętosławski type)

-

Boiler

-

Cottrell pumps

-

Thermowell

-

Condenser

-

Precision thermometer

Procedure:

-

The ebulliometer is first calibrated by determining the boiling point of a pure solvent (e.g., water) to account for the current atmospheric pressure.

-

The boiler is filled with the sample of this compound.

-

The liquid is heated to its boiling point. The design of the ebulliometer, often incorporating Cottrell pumps, ensures that the thermometer is bathed in a continuous stream of vapor and liquid in equilibrium, preventing superheating and ensuring a highly accurate temperature measurement.

-

The temperature is recorded when it stabilizes. This stable temperature is the boiling point of the this compound at the prevailing atmospheric pressure.

Visualizations

Experimental Workflow for Distillation

Caption: Workflow for Boiling Point Determination by Distillation.

Logical Flow for Thiele Tube Method

Caption: Logical Flowchart for the Thiele Tube Method.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthesis and Characterization of Isothiocyanate Poly(Methyl Eugenol) and Thiosemicarbazide Poly(Methyl Eugenol) | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. store.astm.org [store.astm.org]

- 6. byjus.com [byjus.com]

- 7. chemconnections.org [chemconnections.org]

- 8. Ebulliometer - Wikipedia [en.wikipedia.org]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. chymist.com [chymist.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. enartis.com [enartis.com]

- 15. seniorchem.com [seniorchem.com]

An In-depth Technical Guide on the Solubility of Methyl Thiocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of methyl thiocyanate (B1210189) in various organic solvents. Methyl thiocyanate (CH₃SCN) is a versatile reagent and an important building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. A thorough understanding of its solubility is crucial for reaction optimization, purification processes, and formulation development. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and discusses the principles of solvent selection.

Introduction

This compound is a colorless liquid with a characteristic onion-like odor. Its chemical structure, featuring a reactive thiocyanate group, makes it a valuable precursor for the synthesis of a wide range of organic compounds. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. For researchers and professionals in drug development, knowledge of a compound's solubility profile is essential for designing efficient synthetic routes, developing effective purification strategies, and formulating stable and bioavailable products. This guide aims to provide a centralized resource on the solubility of this compound in common organic solvents, addressing the current lack of consolidated quantitative data in public literature.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties influence its solubility characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃NS | [1][2] |

| Molecular Weight | 73.12 g/mol | |

| Appearance | Colorless liquid | [1][2] |

| Odor | Onion-like | [1][2] |

| Boiling Point | 131-133 °C | [2] |

| Melting Point | -51 °C | [2] |

| Density | 1.052 g/mL at 25 °C | |

| Refractive Index | n20/D 1.469 (lit.) | |

| Water Solubility | Practically insoluble/Very slightly soluble | [2][3] |

Qualitative Solubility of this compound in Organic Solvents

While specific quantitative solubility data for this compound is scarce in publicly available literature, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in Table 2. The term "miscible" implies that the substances form a homogeneous solution in all proportions.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Classification | Solubility | Reference(s) |

| Diethyl ether | Ether | Miscible | [1][4] |

| Ethanol | Alcohol | Soluble/Miscible | [1][4] |

| Chloroform | Chlorinated | Soluble | [2][5] |

| Carbon Tetrachloride | Chlorinated | Soluble | [1] |

| Methanol | Alcohol | Slightly Soluble | [2][5] |

It is important to note that the isomer, methyl isothiocyanate (CH₃NCS), is reported to be readily soluble in a wider range of organic solvents, including ethanol, methanol, acetone, cyclohexanone, dichloromethane, chloroform, carbon tetrachloride, benzene, xylene, petroleum ether, and mineral oils. While chemically similar, the structural difference between the thiocyanate (-SCN) and isothiocyanate (-NCS) functional groups can lead to different solubility profiles. Therefore, the solubility of methyl isothiocyanate should only be considered as an estimation for this compound and not a direct substitute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The following section outlines a detailed methodology for determining the quantitative solubility of this compound in organic solvents using the isothermal shake-flask method, followed by concentration analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas chromatograph with a mass spectrometer (GC-MS) or a suitable detector

-

Autosampler vials and caps

Experimental Workflow

The general workflow for determining the solubility of this compound is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid ensures that the solution reaches saturation.

-

Record the exact mass of this compound added.

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

After shaking, allow the vials to stand undisturbed at the same temperature for a minimum of 2 hours to allow the undissolved this compound to settle.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis by GC-MS:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a validated GC-MS method to construct a calibration curve.

-

Analyze the diluted sample solutions under the same GC-MS conditions.

-

Determine the concentration of this compound in the diluted samples by interpolating from the calibration curve.

-

Calculation of Solubility

The solubility (S) of this compound in the organic solvent can be calculated using the following formula:

S ( g/100 mL) = C × DF × (100 / V)

Where:

-

C is the concentration of this compound in the diluted sample (g/mL) obtained from the calibration curve.

-

DF is the dilution factor.

-

V is the initial volume of the solvent (mL).

The relationship between the different stages of the solubility determination process is illustrated in the following diagram.

References

- 1. This compound | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 556-64-9 [chemicalbook.com]

- 3. Showing Compound this compound (FDB013885) - FooDB [foodb.ca]

- 4. CAS 556-64-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound CAS#: 556-64-9 [m.chemicalbook.com]

An In-depth Technical Guide to Methyl Thiocyanate: Physicochemical Properties and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of methyl thiocyanate (B1210189), including its molecular weight and density. It details established experimental protocols for the determination of these properties and presents a method for its chemical synthesis. Furthermore, this document elucidates a key metabolic pathway associated with methyl thiocyanate, offering insights into its biological transformation and potential toxicological profile.

Physicochemical Data of this compound

The accurate determination of fundamental physical constants is paramount in the fields of chemical research and drug development. The molecular weight and density of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 73.12 g/mol | [1][2][3][4] |

| Density | 1.074 g/cm³ | [4][5][6] |

| 1.052 g/mL at 25 °C | [2][7] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of molecular weight and density, alongside a protocol for the synthesis of this compound.

Determination of Molecular Weight by Cryoscopy (Freezing Point Depression)

The cryoscopic method offers a reliable means of determining the molecular weight of a soluble substance.[8] This technique is based on the colligative property that the freezing point of a solvent is depressed when a solute is dissolved in it, with the magnitude of the depression being directly proportional to the molal concentration of the solute.[8]

Materials:

-

Beckmann thermometer

-

Freezing point apparatus (test tube with a side arm for solute introduction, stirrer, and outer jacket for cooling bath)

-

Pure solvent (e.g., cyclohexane, water)

-

This compound (solute)

-

Analytical balance

-

Ice-water bath

Procedure:

-

Accurately weigh a known mass of the pure solvent into the inner test tube of the freezing point apparatus.

-

Assemble the apparatus, ensuring the Beckmann thermometer is immersed in the solvent.

-

Place the assembly in an ice-water bath and stir the solvent gently and continuously.

-

Record the temperature at regular intervals as the solvent cools. The temperature will plateau at the freezing point of the pure solvent. Repeat this measurement at least twice to ensure accuracy.[8]

-

Accurately weigh a known mass of this compound.

-

Add the weighed this compound to the solvent through the side arm.

-

Stir the solution to ensure the solute is completely dissolved.

-

Repeat the cooling process and determine the new freezing point of the solution.

-

The molecular weight (M) of this compound can be calculated using the following formula:

M = (Kf * w_solute) / (ΔTf * w_solvent)

Where:

-

Kf is the cryoscopic constant of the solvent (in K· kg/mol ).

-

w_solute is the mass of this compound (in kg).

-

ΔTf is the freezing point depression (Tf_pure_solvent - Tf_solution) (in K).

-

w_solvent is the mass of the solvent (in kg).

-

Determination of Density using a Pycnometer

A pycnometer (or density bottle) is a piece of glassware used to determine the density of a liquid with high precision.

Materials:

-

Pycnometer with a ground-glass stopper and a capillary tube

-

Analytical balance

-

Distilled water

-

This compound

-

Thermometer

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance (m1).

-

Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Remove the pycnometer, carefully dry the outside, and weigh it (m2).

-

Empty and dry the pycnometer completely.

-

Fill the pycnometer with this compound, following the same procedure as with the distilled water.

-

Weigh the pycnometer filled with this compound at the same temperature (m3).

-

The density of this compound (ρ_liquid) can be calculated using the following formula:

ρ_liquid = ((m3 - m1) / (m2 - m1)) * ρ_water

Where:

-

ρ_water is the known density of water at the experimental temperature.

-

Synthesis of this compound

A documented method for the preparation of this compound involves the reaction of sodium thiocyanate with methane (B114726) chloride in a diethylene glycol solvent.[4]

Materials:

-

Reaction kettle

-

Diethylene glycol

-

Solid sodium thiocyanate

-

Methane chloride gas

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

Add a specific quantity of diethylene glycol to the reaction kettle, followed by the addition of solid sodium thiocyanate. The temperature inside the kettle should be maintained at 55-60 °C.[4]

-

After the addition is complete, heat the mixture to ensure the complete dissolution of sodium thiocyanate in the diethylene glycol.[4]

-

Introduce methane chloride gas into the reactor over a period of 3-4 hours, maintaining the pressure inside the kettle at 0.05-0.5 MPa and the temperature at 85 °C.[4]

-

Upon completion of the reaction, filter the resulting solution to separate the filtrate (a mixture of diethylene glycol and this compound) from the filter cake (sodium chloride).[4]

-

Wash the filter cake with diethylene glycol.

-

Combine the washing solution with the filtrate and distill the mixture. This compound will evaporate and can be collected.[4]

-

Dry the collected this compound using anhydrous sodium sulfate to obtain the final product.[4] The diethylene glycol can be recycled for future syntheses.[4]

Biological Interactions and Signaling

This compound is known to undergo metabolic transformation in biological systems. A key pathway involves its interaction with the glutathione (B108866) S-transferase (GST) system, which can lead to the release of cyanide. This cyanide is subsequently detoxified.

Metabolic Pathway of this compound

The metabolism of this compound is initiated by the enzyme Glutathione S-transferase (GST). GST catalyzes the nucleophilic attack of reduced glutathione (GSH) on the sulfur atom of this compound. This reaction results in the liberation of hydrogen cyanide, oxidized glutathione (GSSG), and a mercaptan moiety.[9] The released cyanide can then be detoxified by the enzyme rhodanese, which catalyzes the transfer of a sulfur atom from a donor (like thiosulfate) to the cyanide ion, forming the less toxic thiocyanate, which is then excreted.[2][8]

References

- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting Intermediary Metabolism to Counteract Cyanide Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione S-transferase - Proteopedia, life in 3D [proteopedia.org]

- 4. The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. litfl.com [litfl.com]

- 9. This compound | C2H3NS | CID 11168 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Methyl thiocyanate (B1210189) (CH₃SCN), a versatile reagent and building block in organic synthesis, plays a crucial role in the development of pharmaceuticals and agrochemicals. Its synthesis has been approached through various methodologies, each with distinct advantages and limitations. This technical guide provides a comprehensive review of the core methods for methyl thiocyanate synthesis, complete with detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in understanding and implementation.

Nucleophilic Substitution: The Workhorse Method

The most prevalent and straightforward approach to this compound synthesis is through nucleophilic substitution (S_N2) reaction. This method involves the reaction of a methylating agent with a thiocyanate salt.

Reaction of Methyl Halides with Alkali Metal Thiocyanates

This classical method utilizes readily available methyl halides, such as methyl iodide or methyl chloride, and an alkali metal thiocyanate, typically potassium or sodium thiocyanate. The reaction proceeds via a standard S_N2 mechanism where the thiocyanate anion acts as the nucleophile, displacing the halide from the methyl group.

Experimental Protocol:

A patent describes a method where diethylene glycol is used as the solvent.[1][2]

-

Reaction Setup: In a reaction kettle, add a specific quantity of diethylene glycol.

-

Addition of Thiocyanate: Gradually add solid sodium thiocyanate to the diethylene glycol. The temperature inside the kettle should be maintained at 55-60°C.

-

Dissolution: After the addition is complete, heat the mixture to 85°C and maintain for 15-30 minutes to ensure complete dissolution of the sodium thiocyanate, forming a homogeneous solution.

-

Introduction of Methyl Chloride: Introduce methyl chloride gas into the solution over a period of 3-4 hours. The pressure inside the reaction kettle should be kept at 0.05-0.5 MPa and the temperature at 85°C.

-

Work-up: After the reaction is complete, filter the solution to separate the filtrate (a mixture of diethylene glycol and this compound) from the filter cake (sodium chloride).

-

Purification: Wash the filter cake with diethylene glycol. Combine the washing solution with the filtrate and distill the mixture to evaporate the this compound. The collected this compound is then dried using anhydrous sodium sulfate (B86663). The diethylene glycol residue can be recycled.

Yields for this method are reported to be in the range of 86-89%.[2]

Reaction of Dimethyl Sulfate with Alkali Metal Thiocyanates

Dimethyl sulfate is a potent and efficient methylating agent for this transformation. Due to its high toxicity, appropriate safety precautions must be strictly followed.

Experimental Protocol:

A described method for the synthesis of this compound using dimethyl sulfate and sodium thiocyanate in an aqueous medium is as follows:[3][4][5]

-

Reaction Setup: Dissolve sodium thiocyanate in water in a reaction kettle.

-

Addition of Dimethyl Sulfate: Add dimethyl sulfate to the aqueous solution of sodium thiocyanate.

-

Reaction: Allow the mixture to react at room temperature for 5-6 hours.

-

Work-up: After the reaction, the mixture will separate into aqueous and oil layers. Collect the oil layer, which is the crude this compound.

This method reports a total yield of 91.7-92.8% for the subsequent reaction of the produced this compound.[3][5]

Phase-Transfer Catalyzed Synthesis

To improve the efficiency of the reaction between the organic methylating agent and the inorganic thiocyanate salt, especially in biphasic systems, phase-transfer catalysts (PTCs) are often employed. Catalysts like tetrabutylammonium (B224687) bromide (TBAB) facilitate the transfer of the thiocyanate anion from the aqueous phase to the organic phase. This method offers the advantages of using water as a solvent, leading to simpler work-up and more environmentally friendly conditions.[6]

Experimental Protocol (General):

-

Reaction Setup: A mixture of the alkyl halide (e.g., n-butyl bromide as a model), an aqueous solution of potassium thiocyanate, and a catalytic amount (e.g., 5 mol%) of a phase-transfer catalyst is prepared in a round-bottom flask.

-

Reaction: The mixture is refluxed with stirring for a specified time.

-

Monitoring: The progress of the reaction can be monitored by gas chromatography.

While a specific protocol for this compound was not detailed in the provided search results, the general principle is applicable.

Dealkylative Cyanation of Sulfoxides

A more recent and innovative approach involves the dealkylative cyanation of sulfoxides. This method utilizes an interrupted Pummerer reaction of sulfoxides with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O).[7][8][9][10][11]

Experimental Protocol: [7]

-

Reaction Setup: A solution of the sulfoxide (B87167) (1.0 equivalent) in dichloromethane (B109758) (CH₂Cl₂) (0.1 M) is cooled to -78°C.

-

Activation: Trifluoromethanesulfonic anhydride (Tf₂O, 1.0 equivalent) is added, and the mixture is stirred for 5 to 15 minutes at this temperature.

-

Cyanation: Trimethylsilyl cyanide (TMSCN, 1.0 equivalent) is added, and the resulting mixture is allowed to warm to ambient temperature (23°C) over 2 hours.

-

Work-up: The reaction is diluted with CH₂Cl₂, and solid sodium bicarbonate (NaHCO₃, 3.0 equivalents) is added. The suspension is stirred for 5 minutes.

-

Purification: The mixture is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude residue is purified by flash column chromatography.

This method has been shown to be effective for a variety of sulfoxides, with yields often exceeding 90%.[8] For instance, the reaction of p-tolylmethylsulfoxide yielded p-tolylthiocyanate in 91% yield.[8]

Thermolysis of S-Methyl Isothiourea Hydrochloride

Another documented method is the thermal decomposition of S-methyl isothiourea hydrochloride. This process involves heating the hydrochloride salt to a high temperature, causing it to fragment into this compound and ammonium (B1175870) chloride.

Experimental Protocol: [1]

-

Preparation of S-methyl isothiourea hydrochloride: S-methyl isothiourea hemisulfate can be converted to the hydrochloride salt by treatment with two equivalents of barium chloride in water. After evaporation, the hydrochloride is obtained.

-

Thermolysis: The S-methyl isothiourea hydrochloride (m.p. 59°C) is heated to 160-200°C.

-

Isolation: At this temperature, the salt fragments, and this compound can be distilled off.

This method is reported to be a cost-effective alternative to methods using dimethyl sulfate or methyl halides.[1]

Summary of Quantitative Data

| Synthesis Method | Methylating Agent | Thiocyanate Source | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nucleophilic Substitution | Methyl Chloride | Sodium Thiocyanate | Diethylene Glycol | - | 85 | 3-4 | 86-89 | [1][2] |

| Nucleophilic Substitution | Dimethyl Sulfate | Sodium Thiocyanate | Water | - | Room Temp. | 5-6 | 91.7-92.8 (for subsequent step) | [3][4][5] |

| Dealkylative Cyanation | - | Trimethylsilyl Cyanide | Dichloromethane | Triflic Anhydride | -78 to 23 | 2 | up to 91 | [7][8] |

| Thermolysis | - | S-Methyl Isothiourea HCl | - | - | 160-200 | - | >55% (from 1kg of starting material) | [1] |

Visualization of Synthesis Pathways

Nucleophilic Substitution of a Methyl Halide

References

- 1. Sciencemadness Discussion Board - Thiourea -> S-Me isothiourea -> MeSCN - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. CN104876842A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. Preparation method of 1, 3-diamino guanidine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN103588682B - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 5. CN103588682A - Preparation method of 1, 3-diamino guanidine hydrochloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides [organic-chemistry.org]

- 8. Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Item - Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides - figshare - Figshare [figshare.com]

- 11. Collection - Straightforward Access to Thiocyanates via Dealkylative Cyanation of Sulfoxides - Organic Letters - Figshare [acs.figshare.com]

The Discovery and Ascendancy of Organic Thiocyanates: A Technical Guide for Researchers

December 18, 2025

Executive Summary

Organic thiocyanates (R-S-C≡N), a fascinating class of organosulfur compounds, have carved a significant niche in the landscape of chemical synthesis and drug discovery. Their journey, from a serendipitous discovery in the early 19th century to their current status as versatile synthetic intermediates and bioactive molecules, is a testament to the evolution of organic chemistry. This technical guide provides an in-depth exploration of the discovery and history of organic thiocyanates, detailing seminal experimental protocols, quantitative data from early syntheses, and their engagement with biological pathways. This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive understanding of the foundational chemistry and biological relevance of these remarkable compounds.

A Serendipitous Beginning: The Discovery of the Thiocyanate (B1210189) Anion

The story of organic thiocyanates begins not with the organic compounds themselves, but with the discovery of the thiocyanate anion ([SCN]⁻). In 1809, the English chemist Robert Porrett serendipitously synthesized this novel anion while investigating the composition of hydrogen cyanide.[1] His experiment, not aimed at the creation of a new functional group, involved boiling Prussian blue (a complex iron cyanide salt) with potassium sulfide (B99878) ("sulfuret of potash") and water.[1] Porrett's goal was to prepare potassium ferricyanide, but the unexpected reaction of the cyanide with sulfur yielded a solution that produced a deep red color with iron salts, a characteristic reaction of the thiocyanate ion still used in analytical chemistry today.[1] This discovery laid the groundwork for the future synthesis of organic derivatives.

Early Syntheses of Organic Thiocyanates: The Dawn of a New Class of Compounds